5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide
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Overview
Description
5-Fluoro-N-methoxy-N-methylpyridine-2-carboxamide is a fluorinated pyridine derivative with a methoxy and a methyl group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide typically involves the following steps:
Fluorination: The starting material, pyridine-2-carboxamide, undergoes fluorination to introduce the fluorine atom at the 5-position.
Methylation: The fluorinated pyridine-2-carboxamide is then methylated to introduce the methyl group on the nitrogen atom.
Methoxylation: Finally, the methoxy group is introduced to the nitrogen atom to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-N-methoxy-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: The fluorine atom can be reduced to form a corresponding hydroxyl group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Hydroxylated pyridine derivatives.
Substitution: Derivatives with different functional groups attached to the pyridine ring.
Scientific Research Applications
5-Fluoro-N-methoxy-N-methylpyridine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe to study biological systems and interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
N-methoxy-N-methylpyridine-2-carboxamide: Lacks the fluorine atom.
5-fluoropyridine-2-carboxamide: Lacks the methoxy and methyl groups.
N-methylpyridine-2-carboxamide: Lacks the fluorine and methoxy groups.
Uniqueness: 5-Fluoro-N-methoxy-N-methylpyridine-2-carboxamide is unique due to the presence of both fluorine and methoxy groups, which can significantly alter its chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCQADGCPAWJJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC=C(C=C1)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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